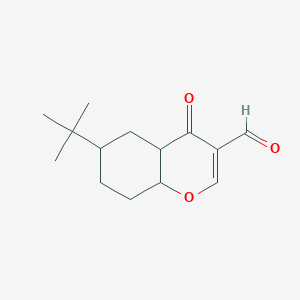
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is known for its high purity and stability, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) typically involves the interaction of yttrium nitrate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution. The reaction is carried out under controlled conditions, and the product is purified through crystallization . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The major products formed from these reactions are typically yttrium oxide and other yttrium coordination compounds .
Applications De Recherche Scientifique
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of yttrium-containing materials, including thin films and nanoparticles.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in certain medical imaging techniques.
Mécanisme D'action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) exerts its effects is primarily through its role as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to form yttrium oxide, which then deposits as a thin film on the desired substrate. This process involves the breaking of the metal-ligand bonds and the formation of new bonds with the substrate material .
Comparaison Avec Des Composés Similaires
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) can be compared with other similar compounds such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Used as a catalyst in various organic reactions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III): Utilized as a doping agent in light-emitting diodes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Employed in the formation of thin films for electronic applications.
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) lies in its high stability and purity, making it particularly suitable for applications requiring precise and reliable deposition of yttrium oxide films .
Propriétés
Formule moléculaire |
C33H57O6Y |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
MERKDLFFLLKKRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
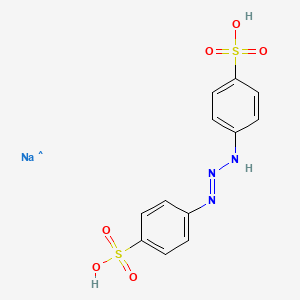

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
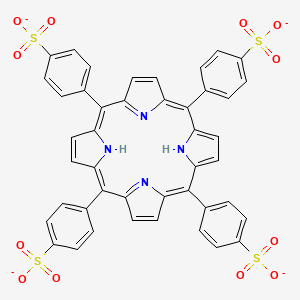
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
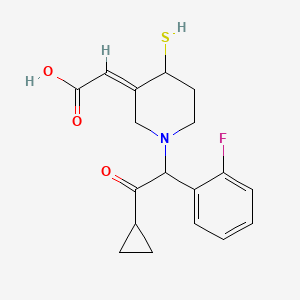
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
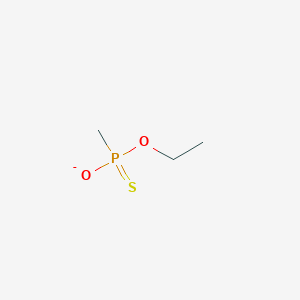
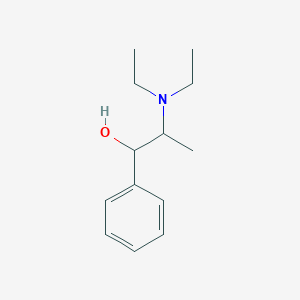
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
